molecular formula C26H26FN5O3 B2601423 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 923250-95-7

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2601423
CAS No.: 923250-95-7
M. Wt: 475.524
InChI Key: RCOWAHGNQJLHAW-UHFFFAOYSA-N
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Description

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex heterocyclic compound It features a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure combining pyrazole and pyridine rings

Preparation Methods

The synthesis of 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves multiple stepsReaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-c]pyridine derivatives, such as:

Properties

IUPAC Name

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O3/c1-35-16-15-29-17-22(24-23(18-29)26(34)32(28-24)21-5-3-2-4-6-21)25(33)31-13-11-30(12-14-31)20-9-7-19(27)8-10-20/h2-10,17-18H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOWAHGNQJLHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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